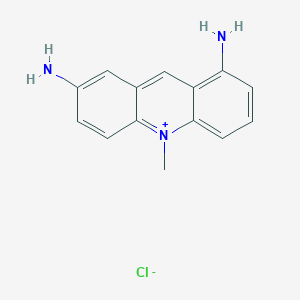

2,8-Diamino-10-methylacridinium chloride

描述

2,8-Diamino-10-methylacridinium chloride (CAS: 8048-52-0) is an acridine derivative with the molecular formula C₁₄H₁₄ClN₃ and a molecular weight of 259.73 g/mol . It appears as a red-brown or orange-red crystalline powder, soluble in water and ethanol but insoluble in non-polar solvents like chloroform or ether. Its aqueous solutions exhibit orange-red coloration with fluorescence upon dilution .

This compound is primarily utilized as a biological stain and fluorescent indicator in research. Historically, it has been employed in veterinary medicine as a component of acriflavine, a therapeutic mixture against protozoan parasites such as Babesia bigemina in cattle . However, its efficacy is partial, as it fails to eliminate all parasites, resulting in premunized animals .

属性

IUPAC Name |

10-methylacridin-10-ium-1,7-diamine;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.ClH/c1-17-13-6-5-10(15)7-9(13)8-11-12(16)3-2-4-14(11)17;/h2-8,16H,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFOMWOUJILZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC(=CC2=CC3=C(C=CC=C31)N)N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Quaternization of 3,6-Diaminoacridine

The most direct method involves methylating 3,6-diaminoacridine (proflavine) using methyl chloride or iodomethane in acidic media. The reaction proceeds via nucleophilic substitution, where the acridine’s nitrogen undergoes alkylation to form the quaternary ammonium salt:

-

Solvent: Anhydrous methanol or ethanol

-

Temperature: 60–70°C

-

Reaction time: 6–12 hours

Purification : Residual proflavine is removed by treating the product with freshly precipitated silver hydroxide (AgOH), followed by recrystallization from absolute methanol.

Oxidative Polycondensation of Acriflavine Hydrochloride

Acriflavine hydrochloride (a mixture of 3,6-diamino-10-methylacridinium chloride and proflavine) is polymerized to isolate the monomeric target compound:

-

Oxidant : Ammonium peroxydisulfate (APS, 1.25–2.50 molar ratio)

-

Solvent : Aqueous HCl (0.01 M)

-

Reaction : Stirred at 25°C for 48 hours

-

Post-treatment :

-

Filtration and washing with 0.01 M HCl

-

Deprotonation with triethanolamine in N-methyl-2-pyrrolidone

-

Outcomes :

Catalytic Alkylation Using Halogen Catalysts

A modified Hofmann alkylation employs sodium alkoxide and halogen catalysts (e.g., bromine) to methylate acridine precursors:

-

React sebacoyl amine with sodium methoxide in anhydrous methanol.

-

Add bromine (0.055 mol) at ≤70°C, followed by glacial acetic acid neutralization.

-

Hydrolyze the intermediate ester with NaOH in 95% ethanol.

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Catalyst (Br₂) | 0.055 mol |

| NaOH concentration | 10% (w/v) |

| Yield | 83% |

Purification and Characterization

Silver Hydroxide Precipitation

Proflavine removal is critical for obtaining pure this compound:

-

Treat acriflavine mixture with AgOH to precipitate proflavine-Ag complexes.

-

Filter and recrystallize the supernatant from methanol.

Spectroscopic Confirmation

-

FTIR : N–H stretches at 3,350 cm⁻¹ (diamine), C–N⁺ vibrations at 1,640 cm⁻¹.

-

¹H NMR (D₂O): δ 8.2–7.5 (aromatic H), δ 3.9 (s, 3H, –N⁺CH₃).

-

Element Calculated (%) Observed (%) C 64.74 64.52 H 5.43 5.38 N 16.18 16.05

Emerging Techniques and Applications

Encapsulation in Zirconium MOFs

Recent studies encapsulate this compound in Zr-MOFs (e.g., NU-1000) to enhance photostability:

Advantages :

化学反应分析

Types of Reactions: 2,8-Diamino-10-methylacridinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridinium derivatives, while substitution reactions can produce a variety of substituted acridines .

科学研究应用

Antiseptic Properties

Acriflavine is commonly used as a topical antiseptic due to its ability to inhibit bacterial and viral replication. It is effective against a variety of pathogens, making it valuable in clinical settings for wound care and infection prevention .

Cancer Research and Treatment

Acriflavine has been shown to possess significant anti-cancer properties, particularly against various types of leukemia and solid tumors. Below is a summary of key findings from recent studies:

Case Studies

Several case studies highlight the effectiveness of acriflavine in clinical and experimental settings:

作用机制

The mechanism of action of 2,8-Diamino-10-methylacridinium chloride involves its ability to intercalate into nucleic acids, disrupting their normal functions. This intercalation can inhibit the replication of bacteria and viruses by interfering with their DNA or RNA synthesis. The compound’s fluorescent properties also allow it to be used as a marker in various biological assays .

相似化合物的比较

Structural and Functional Analogues

The compound is often compared to structurally related acridines, particularly in mixtures like acriflavine, which contains 2,8-diamino-10-methylacridinium chloride alongside 2,8-diaminoacridine (proflavine) . Key analogues include:

Efficacy and Limitations

- Antiparasitic Activity: this compound demonstrates partial efficacy against Babesia spp. in cattle, requiring intravenous administration to avoid tissue necrosis . In contrast, proflavine is more widely used in human medicine for topical antisepsis but lacks systemic antiparasitic applications.

- Fluorescent Properties: Unlike 3,6-diaminoacridine, which is used for DNA interaction studies due to strong intercalation, this compound’s fluorescence is leveraged primarily in staining fixed tissues .

Research Findings

- Veterinary Use : Studies highlight its role in premunization rather than complete parasite clearance, suggesting immune modulation .

生物活性

2,8-Diamino-10-methylacridinium chloride, commonly known as acriflavine, is a compound with notable biological activities, particularly as an intercalating agent and an anti-infective agent. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 469.0 g/mol |

| Molecular Formula | C27H25ClN6 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Topological Polar Surface Area | 121 Ų |

| Complexity | 486 |

Acriflavine acts primarily as an intercalating agent , inserting itself between DNA bases. This intercalation disrupts the normal functioning of DNA, inhibiting replication and transcription processes. This property is leveraged in various applications, including:

- Antimicrobial Activity : Acriflavine has been shown to exhibit antibacterial properties against a range of microorganisms by inhibiting their nucleic acid synthesis .

- Fluorescent Labeling : Due to its fluorescent properties, acriflavine is used as a biological stain to visualize cellular structures, particularly nuclei .

Biological Applications

- Antimicrobial Agent : Acriflavine has been utilized in clinical settings for treating infections. Its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli has been documented.

- Research Tool : In laboratory settings, acriflavine is used to study DNA dynamics and cellular processes due to its ability to bind DNA and fluoresce under specific light conditions.

- Topical Applications : Recent studies have explored the use of acriflavine in topical formulations for treating mucosal injuries. For instance, a study applied acriflavine to murine models to evaluate its effects on colorectal mucosa following injury. The results indicated significant epithelial disruption correlating with higher concentrations of acriflavine .

Case Study 1: Epithelial Integrity Assessment

In a study assessing rectal mucosal integrity, acriflavine was applied topically to evaluate its impact on epithelial disruption. The findings demonstrated that higher doses resulted in increased mucosal injury, which was quantitatively assessed using confocal endomicroscopy .

Case Study 2: Antimicrobial Efficacy

Acriflavine's antimicrobial properties were evaluated against various pathogens in vitro. The compound exhibited significant inhibitory effects on bacterial growth, demonstrating potential for use in clinical antimicrobial therapies .

Safety and Toxicity

While acriflavine is effective as an antimicrobial agent, it is essential to consider its safety profile. Reports indicate that high concentrations can lead to cytotoxic effects on mammalian cells; therefore, careful dosage regulation is necessary when used therapeutically .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2,8-Diamino-10-methylacridinium chloride?

- Methodology :

- Synthesis : Acridinium derivatives are typically synthesized via alkylation of acridine precursors. For example, acridine is methylated at the N10 position using methyl chloride, followed by nitration and reduction to introduce amino groups. Reaction conditions (e.g., solvent, temperature) must be optimized to favor substitution at the 2,8-positions .

- Purification : Use recrystallization in ethanol-water mixtures or column chromatography (silica gel, methanol/dichloromethane eluent). Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) .

Q. How can researchers characterize the structural identity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm methyl group (δ ~4.0 ppm for N-CH3) and aromatic proton environments. Compare with calculated spectra using software like ACD/Labs .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-Cl]⁺ (expected m/z: ~506.3 for C14H13N3Cl). Cross-reference with theoretical isotopic patterns .

- Elemental Analysis : Validate C, H, N, Cl content against theoretical values (e.g., C27H27Cl3N6: C 59.73%, H 5.01%, Cl 19.55%, N 15.71%) .

Q. What stability considerations are critical for handling this compound?

- Methodology :

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. Store at 2–8°C in amber vials to prevent photodegradation.

- Solution Stability : Monitor UV-vis absorbance (e.g., λmax ~260 nm for acridinium chromophore) in buffers (pH 4–7) over 24–72 hours. Precipitation or spectral shifts indicate instability .

Advanced Research Questions

Q. How to develop a validated HPLC method for quantifying trace impurities in this compound?

- Methodology :

- Column Selection : Use a phenyl-hexyl column for enhanced π-π interactions with aromatic impurities.

- Gradient Optimization : Start with 95% aqueous phase (0.1% formic acid) to 50% acetonitrile over 20 minutes. Adjust to resolve impurities like unreacted acridine precursors (retention time ~8–12 minutes) .

- Validation : Assess linearity (R² >0.999), LOD/LOQ (e.g., 0.1 μg/mL), and precision (%RSD <2%).

Q. How can researchers resolve contradictions in fluorescence quenching data when studying DNA interactions?

- Methodology :

- Competitive Binding Assays : Use ethidium bromide displacement assays (λex = 510 nm, λem = 595 nm) to differentiate intercalation vs. groove binding.

- Molecular Dynamics Simulations : Model the compound’s interaction with B-DNA (e.g., using AMBER or GROMACS) to predict binding modes. Correlate with experimental circular dichroism (CD) spectra .

- Control Experiments : Test buffer ionic strength effects (e.g., 50–150 mM NaCl) to rule out nonspecific electrostatic interactions .

Q. What strategies address discrepancies in reported antimicrobial activity data for acridinium derivatives?

- Methodology :

- Strain-Specific Testing : Use standardized CLSI protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., chlorhexidine) .

- Mechanistic Studies : Measure membrane depolarization (DiSC3(5) assay) and intracellular ATP levels to differentiate bactericidal vs. bacteriostatic effects.

- Data Normalization : Express activity as IC50 relative to compound solubility limits (e.g., DMSO concentration ≤1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。